Cas no 7316-92-9 (1,4-Benzoquinone Monoguanylhydrazone)

1,4-Benzoquinone Monoguanylhydrazone is a specialized organic compound primarily utilized in biochemical and pharmaceutical research due to its unique reactivity as a guanylhydrazone derivative. Its structure, featuring a quinone core functionalized with a guanylhydrazone moiety, enables selective interactions with biological targets, making it valuable for studying enzyme inhibition and redox processes. The compound exhibits stability under controlled conditions, facilitating precise experimental applications. Its ability to form stable complexes with transition metals further enhances its utility in coordination chemistry. Researchers favor this compound for its well-defined synthesis pathway and consistent purity, ensuring reproducibility in studies involving oxidative stress mechanisms or anticancer drug development.
1,4-Benzoquinone Monoguanylhydrazone structure
7316-92-9 structure
商品名:1,4-Benzoquinone Monoguanylhydrazone
CAS番号:7316-92-9
MF:C7H8N4O
メガワット:164.16462
CID:564301
PubChem ID:72789

1,4-Benzoquinone Monoguanylhydrazone 化学的及び物理的性質

名前と識別子

    • Hydrazinecarboximidamide,2-(4-oxo-2,5-cyclohexadien-1-ylidene)-
    • 1,4-Benzoquinone Monoguanylhydrazone
    • 2-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]guanidine
    • 3-(4-oxocyclohexa-2,5-dien-1-ylidene)carbazamidine
    • AC1NTOB5
    • AG-G-88906
    • CTK5D7420
    • HMS1681B02
    • MolPort-001-915-012
    • NSC378647
    • ST085817
    • SureCN6277905
    • N''-[(4-OXOCYCLOHEXA-2,5-DIEN-1-YLIDENE)AMINO]GUANIDINE
    • DTXSID40223413
    • 2-(4-Oxo-2,5-cyclohexadien-1-ylidene)hydrazinecarboximidamide
    • 1-(4-hydroxyphenyl)iminoguanidine
    • NSC-378647
    • NSC 378647
    • 7316-92-9
    • AKOS000622837
    • Hydrazinecarboximidamide, 2-(4-oxo-2,5-cyclohexadien-1-ylidene)-
    • SCHEMBL6277905
    • 2,5-Cyclohexadiene-1,4-dione, (aminoiminomethyl)hydrazone
    • Benzochinon-monoguanylhydrazon
    • EINECS 230-781-5
    • 84DCC7NFH3
    • NS00037480
    • Guanidine, [(4-oxo-2,5-cyclohexadien-1-ylidene)amino]-
    • AKOS003295486
    • インチ: InChI=1S/C7H8N4O/c8-7(9)11-10-5-1-3-6(12)4-2-5/h1-4,12H,(H3,8,9)
    • InChIKey: GDFOKRDMGTXXCS-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=CC=C1N=NC(=N)N)O

計算された属性

  • せいみつぶんしりょう: 164.06994
  • どういたいしつりょう: 164.06981089g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 184
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 94.8Ų

じっけんとくせい

  • PSA: 93.83

1,4-Benzoquinone Monoguanylhydrazone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B198920-2.5g
1,4-Benzoquinone Monoguanylhydrazone
7316-92-9
2.5g
$ 1642.00 2023-04-19
TRC
B198920-1000mg
1,4-Benzoquinone Monoguanylhydrazone
7316-92-9
1g
$ 724.00 2023-04-19
TRC
B198920-1g
1,4-Benzoquinone Monoguanylhydrazone
7316-92-9
1g
$ 600.00 2022-06-07
TRC
B198920-100mg
1,4-Benzoquinone Monoguanylhydrazone
7316-92-9
100mg
$ 98.00 2023-04-19
TRC
B198920-250mg
1,4-Benzoquinone Monoguanylhydrazone
7316-92-9
250mg
$ 207.00 2023-04-19
TRC
B198920-500mg
1,4-Benzoquinone Monoguanylhydrazone
7316-92-9
500mg
$ 385.00 2023-04-19

1,4-Benzoquinone Monoguanylhydrazone 関連文献

1,4-Benzoquinone Monoguanylhydrazoneに関する追加情報

1,4-Benzoquinone Monoguanylhydrazone (CAS No. 7316-92-9): A Comprehensive Overview

1,4-Benzoquinone Monoguanylhydrazone (CAS No. 7316-92-9) is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound, also referred to as monoguanylhydrazone of 1,4-benzoquinone, has garnered attention due to its unique structural properties and potential applications in drug development and advanced materials. In this article, we will delve into its chemical structure, synthesis methods, biological activities, and recent research advancements.

The chemical structure of 1,4-Benzoquinone Monoguanylhydrazone consists of a benzene ring with two ketone groups at the 1 and 4 positions. The molecule is further modified by the attachment of a guanylhydrazone group, which introduces additional functional groups that enhance its reactivity and bioavailability. This structural configuration makes it a versatile compound with potential applications in various scientific domains.

Recent studies have highlighted the importance of benzoquinones in medicinal chemistry. For instance, researchers have explored the role of 1,4-benzoquinone derivatives in combating oxidative stress and inflammation. The guanylhydrazone moiety in this compound has been shown to exhibit antioxidant properties, making it a promising candidate for therapeutic interventions against conditions such as neurodegenerative diseases and cardiovascular disorders.

In terms of synthesis, monoguanylhydrazone derivatives are typically prepared through condensation reactions involving hydrazine derivatives and carbonyl compounds. The synthesis of 1,4-Benzoquinone Monoguanylhydrazone involves a two-step process: first, the preparation of the benzoquinone derivative, followed by the condensation with hydrazine to form the guanylhydrazone group. This method ensures high purity and stability of the final product.

One of the most exciting developments in recent years is the exploration of benzoquinone monoguanylhydrazones as potential anticancer agents. Studies have demonstrated that these compounds can induce apoptosis in cancer cells by modulating key signaling pathways. Additionally, their ability to inhibit enzymes such as cyclooxygenase-2 (COX-2) makes them attractive candidates for anti-inflammatory therapies.

The application of 1,4-Benzoquinone Monoguanylhydrazone extends beyond pharmacology into materials science. Researchers have investigated its use as a precursor for synthesizing advanced polymers and hybrid materials. Its unique electronic properties make it suitable for applications in organic electronics and optoelectronic devices.

Moreover, the compound has shown potential in catalysis. The guanylhydrazone group can act as a ligand in metal-catalyzed reactions, facilitating efficient transformations of organic substrates. This has opened new avenues for green chemistry and sustainable synthesis methods.

In conclusion, 1,4-Benzoquinone Monoguanylhydrazone (CAS No. 7316-92-9) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure, coupled with recent advancements in its synthesis and biological activities, positions it as a valuable tool in drug discovery and materials development. As research continues to uncover its full potential, this compound is poised to make significant contributions to both academic and industrial sectors.

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